molecular formula C9H4FNS B1452763 5-Fluoro-1-benzothiophene-2-carbonitrile CAS No. 1190198-23-2

5-Fluoro-1-benzothiophene-2-carbonitrile

Cat. No. B1452763
CAS RN: 1190198-23-2
M. Wt: 177.2 g/mol
InChI Key: WPAXTSMSKDUDBL-UHFFFAOYSA-N
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Description

5-Fluoro-1-benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C9H4FNS and a molecular weight of 177.2 . It is a solid substance with a melting point between 64 - 66 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4FNS/c10-7-1-2-9-6 (3-7)4-8 (5-11)12-9/h1-4H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point between 64 - 66 degrees Celsius . It has a molecular weight of 177.2 .

Scientific Research Applications

Regular and Red-Shifted Fluorescence

The compound 5-(1H-pyrrole-1-yl)thiophenecarbonitrile (TCN), a thiophene analog of 5-Fluoro-1-benzothiophene-2-carbonitrile, was studied for its fluorescence properties. It was observed that TCN in its excited state most likely deactivates in a radiationless manner to the ground state via a low-lying conical intersection. The study predicted that TCN does not exhibit any fluorescence in the gas phase and, if at all, only weak red-shifted emission may be observable in polar solvents (Bohnwagner et al., 2017).

Photovoltaic Performance

Influence of Side Chains on Photovoltaic Performance

Research on conjugated polymers with benzodithiophene derivatives as the donor unit and 5-fluoro-6-(2-hexyldecyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole as the acceptor unit showed the critical influence of side chains on the performance of polymer solar cells (PSCs). The study highlighted how the variation of side chains impacts the morphology of blend films, crucial to the performance of PSCs. It was concluded that a more interpenetrating phase-separated donor-acceptor network with a larger interfacial area and proper percolation leads to better performance in the corresponding devices (Li et al., 2015).

Chemotherapy and DNA Interaction

Anti-proliferative Properties and DNA Interaction

3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, synthesized from a three-component reaction, demonstrated cytotoxic potency on HT-29 cells. One particular derivative showed potential as a chemotherapeutic agent in colon cancer treatment due to its ability to induce apoptosis and interact with DNA through groove binding mode (Ahagh et al., 2019).

Safety and Hazards

The safety information for 5-Fluoro-1-benzothiophene-2-carbonitrile includes several hazard statements: H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It’s important to handle this compound with care and use appropriate safety measures.

Biochemical Analysis

Biochemical Properties

5-Fluoro-1-benzothiophene-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites on enzymes or interacting with protein structures to alter their function. For example, it may inhibit or activate specific enzymes, leading to changes in biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes or interfere with signaling pathways that regulate cell growth and differentiation . These effects can lead to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro or in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and the biochemical pathways it influences .

properties

IUPAC Name

5-fluoro-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAXTSMSKDUDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670645
Record name 5-Fluoro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190198-23-2
Record name 5-Fluoro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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